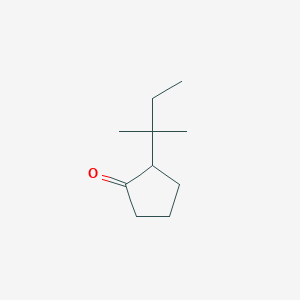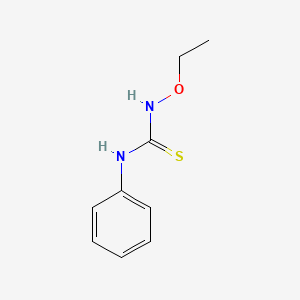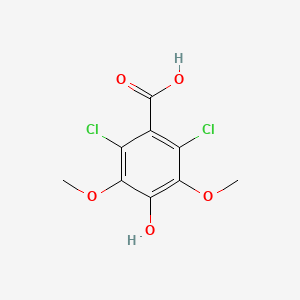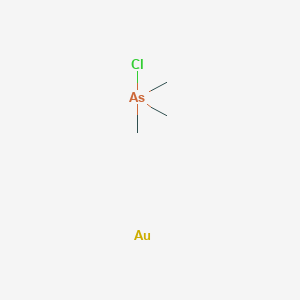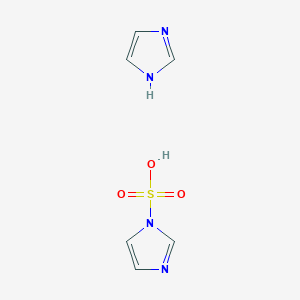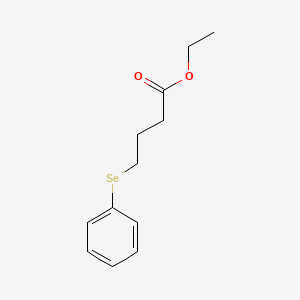
Ethyl 4-(phenylselanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(phenylselanyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound contains a phenylselanyl group, which introduces selenium into its structure, making it unique compared to other esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(phenylselanyl)butanoate can be synthesized through the reaction of diphenyldiselenide with ethyl 4-bromobutanoate in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques like distillation or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(phenylselanyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the phenylselanyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.
Substitution: Grignard reagents (RMgX) can be used to introduce various alkyl or aryl groups.
Major Products
Oxidation: Phenylselanyl selenoxide.
Reduction: 4-(phenylselanyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(phenylselanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of other selenium-containing compounds which may have applications in materials science and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 4-(phenylselanyl)butanoate involves its interaction with biological molecules through the selenium atom. Selenium can mimic sulfur in biological systems, allowing the compound to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as antioxidant activity and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(phenylthio)butanoate: Contains sulfur instead of selenium.
Ethyl 4-(phenylseleno)butanoate: Similar structure but with a different selenium-containing group.
Ethyl 4-(phenylamino)butanoate: Contains an amino group instead of a phenylselanyl group.
Uniqueness
Ethyl 4-(phenylselanyl)butanoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are less common than their sulfur analogs and often exhibit enhanced biological activity, making them valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
25059-06-7 |
|---|---|
Fórmula molecular |
C12H16O2Se |
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
ethyl 4-phenylselanylbutanoate |
InChI |
InChI=1S/C12H16O2Se/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Clave InChI |
MJWDLDCEQJORRA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


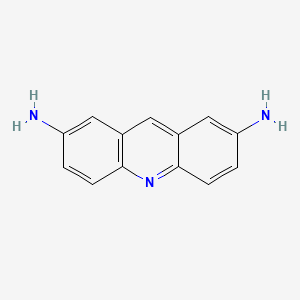
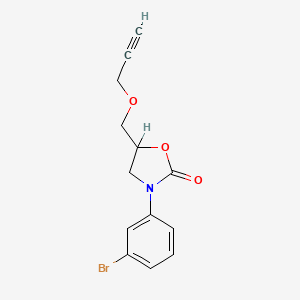
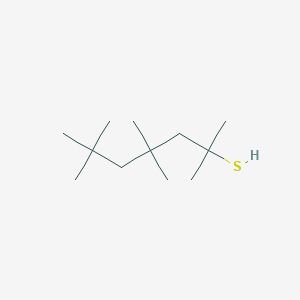


![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
